2',6'-Dihydroxy-4,4'-dimethoxychalcone
Overview
Description
2’,6’-Dihydroxy-4,4’-dimethoxychalcone is a chalcone derivative with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . Chalcones are a group of natural compounds known for their diverse biological activities. This particular compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to the chalcone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dihydroxy-4,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dihydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2’,6’-Dihydroxy-4,4’-dimethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dihydroxy-4,4’-dimethoxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like boron tribromide (BBr3) can be used to demethylate the methoxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reference substance in chromatographic analysis.
Biology: Investigated for its cytotoxic and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its ability to inhibit the growth of certain cancer cells.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’,6’-Dihydroxy-4,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection . By inhibiting NF-κB, the compound can suppress tumor growth and exhibit anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dihydroxy-4’,6’-dimethoxychalcone: Another chalcone derivative with similar structural features.
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone: Known for its cytotoxic and anti-inflammatory activities.
Uniqueness
2’,6’-Dihydroxy-4,4’-dimethoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NF-κB and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNEWMDVUHUCV-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146849 | |
Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94441-99-3 | |
Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the hydroxyl groups in 2',6'-Dihydroxy-4,4'-dimethoxychalcone?
A1: The 2' and 6' hydroxyl groups in this compound play a crucial role in its ability to cyclize into flavanones. [, ] Specifically, the 2' hydroxyl group acts as a nucleophile, attacking the enone double bond during the cyclization reaction. [] Research has shown that the presence of the 6' hydroxyl group significantly enhances the rate of this cyclization, particularly in the monoanionic form of the chalcone. [] This rate enhancement is attributed to the 6' hydroxyl group's ability to stabilize the transition state of the reaction through hydrogen bonding with the enolate oxygen. []
Q2: How does this compound's structure influence its reactivity?
A2: The structure of this compound significantly influences its reactivity. X-ray crystallography studies reveal the presence of two intramolecular hydrogen bonds within the molecule. [] One hydrogen bond exists between the hydroxyl hydrogen atom at O(6A) and the C(9) carbonyl group. [] The second hydrogen bond, of the C–H…O type, involves the C(8) and O(2A) atoms. [] These intramolecular interactions contribute to the molecule's non-planar conformation. [] Additionally, intermolecular hydrogen bonds, specifically O–H…O bonds between O(6A) and O(2A) of neighboring molecules, result in the formation of endless chains along the crystallographic b-axis. [] This structural arrangement further influences the molecule's reactivity and its ability to participate in specific interactions.
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